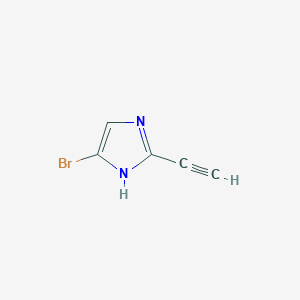

5-Bromo-2-ethynyl-1H-imidazole

Description

The Imidazole (B134444) Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.com This distinction arises from its remarkable ability to interact with a wide range of biological targets with high affinity and specificity. nih.gov The unique electronic properties of the imidazole nucleus, including its aromaticity, hydrogen bond donor and acceptor capabilities, and its ability to act as a ligand for metal ions, contribute to its versatile binding capabilities. mdpi.com This inherent versatility has led to the incorporation of the imidazole core into a multitude of clinically successful drugs spanning a wide array of therapeutic areas, including antifungal agents, anti-ulcer medications, and anti-cancer drugs. nih.govmdpi.com

Strategic Importance of Halogenated and Alkynylated Imidazoles in Synthetic Design

The strategic introduction of halogen and alkyne functionalities onto the imidazole core dramatically expands its synthetic utility and biological potential. Halogenated imidazoles serve as versatile building blocks in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the facile construction of complex molecular architectures. libretexts.orgwikipedia.org The presence of a halogen atom can also modulate the electronic properties of the imidazole ring and enhance the binding affinity of the molecule to its biological target.

Alkynylated imidazoles, on the other hand, are valuable precursors for the synthesis of a variety of other functional groups and are key components in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds. The terminal alkyne group can participate in cycloaddition reactions, be coupled with other molecules, or be further functionalized, offering a gateway to a vast chemical space. The combination of both a halogen and an alkyne on the same imidazole scaffold, as seen in 5-Bromo-2-ethynyl-1H-imidazole, creates a particularly powerful synthetic intermediate with orthogonal handles for sequential and site-selective modifications.

Scope and Significance of Research on this compound

While the broader class of substituted imidazoles has been extensively studied, the specific compound this compound remains a relatively unexplored entity in the scientific literature. However, based on the established importance of its constituent functional groups, its potential significance is substantial. This molecule represents a versatile platform for the development of novel therapeutic agents and advanced materials. The bromine atom at the 5-position and the ethynyl (B1212043) group at the 2-position provide two distinct reactive sites for further chemical elaboration, allowing for the creation of diverse libraries of compounds for high-throughput screening. The exploration of the synthesis, reactivity, and application of this compound is therefore a promising avenue for future research and development in the chemical sciences.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrN2 |

|---|---|

Molecular Weight |

170.99 g/mol |

IUPAC Name |

5-bromo-2-ethynyl-1H-imidazole |

InChI |

InChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8) |

InChI Key |

YKNHUHUNDVPGRR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Ethynyl 1h Imidazole and Its Analogues

Precursor Synthesis and Functional Group Introduction

The construction of 5-Bromo-2-ethynyl-1H-imidazole hinges on the sequential and regioselective functionalization of the imidazole (B134444) ring. This typically involves the synthesis of brominated imidazole intermediates followed by the introduction of the ethynyl (B1212043) group.

Synthesis of Brominated Imidazole Intermediates

The initial step in many synthetic routes towards this compound is the preparation of a brominated imidazole precursor. Direct bromination of the imidazole ring can be achieved using various brominating agents. For instance, the treatment of 1H-imidazole with brominating agents can lead to the formation of bromo-substituted imidazoles. The regioselectivity of this bromination is highly dependent on the reaction conditions and the presence of substituents on the imidazole ring.

A common precursor for the target molecule is a dihalogenated imidazole, such as 5-bromo-2-iodo-1H-imidazole. The synthesis of this intermediate can be achieved through a stepwise halogenation of 1H-imidazole, first by bromination to yield 5-bromo-1H-imidazole, followed by iodination. Current time information in Bangalore, IN. The presence of two different halogens allows for selective subsequent functionalization, as the carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-bromine bond.

Another key intermediate is 2,5-dibromo-1H-imidazole. This can be synthesized from 4(5)-nitroimidazole through bromination with elemental bromine in the presence of a base like sodium hydrogen carbonate. mdpi.com Subsequent N-alkylation, if required, can lead to compounds like 2,5-dibromo-1-methyl-1H-imidazole. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 1H-imidazole | 1. Br₂2. I₂ | 5-Bromo-2-iodo-1H-imidazole | Current time information in Bangalore, IN. |

| 4(5)-Nitro-1H-imidazole | Br₂, NaHCO₃, H₂O | 2,4(5)-Dibromo-5(4)-nitroimidazole | mdpi.com |

| 2,4(5)-Dibromo-5(4)-nitroimidazole | Dimethyl sulfate (B86663) (DMS), DMF | 2,5-Dibromo-1-methyl-4-nitro-1H-imidazole and 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | mdpi.com |

Introduction of the Ethynyl Moiety

The introduction of the ethynyl group onto the imidazole ring is a critical step and is most commonly achieved through palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction is pivotal. The general approach involves the coupling of a halogenated imidazole precursor with a suitable alkyne source, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A highly effective strategy involves the use of a dihalo-imidazole intermediate like 5-bromo-2-iodo-1H-imidazole. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed couplings, the Sonogashira reaction can be performed selectively at the C-2 position. wikipedia.org This allows for the introduction of the ethynyl group at the desired position while retaining the bromine atom at C-5.

The reaction of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with terminal alkynes has also been explored, demonstrating the feasibility of Sonogashira coupling on brominated imidazole systems. mdpi.com

| Imidazole Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Phenylacetylene | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DME/H₂O | 2-Bromo-1-methyl-5-nitro-4-(phenylethynyl)-1H-imidazole | mdpi.com |

| 5-Bromo-1,2-dimethyl-1H-imidazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 1,2-Dimethyl-5-(phenylethynyl)-1H-imidazole | smolecule.com |

While the Sonogashira coupling is the most prevalent method, other ethynylation protocols can be considered. These might include metal-free coupling reactions or the use of alternative organometallic reagents. However, for a substrate like a brominated imidazole, the palladium-catalyzed Sonogashira reaction remains the most reliable and well-documented approach.

Multi-Step Synthetic Sequences to this compound

A plausible and efficient multi-step synthesis of this compound can be designed based on the principles of regioselective halogenation and selective cross-coupling. A likely synthetic pathway would commence with the protection of the imidazole nitrogen, followed by sequential halogenation and ethynylation.

A Proposed Synthetic Route:

N-Protection: The imidazole nitrogen is first protected to prevent side reactions and to improve solubility and handling. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Regioselective Bromination: The N-protected imidazole is then subjected to regioselective bromination at the C-5 position. This can often be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Iodination at C-2: Following bromination, the C-2 position can be selectively iodinated, for instance, by lithiation with a strong base like n-butyllithium followed by quenching with an iodine source.

Selective Sonogashira Coupling: The resulting 5-bromo-2-iodo-N-protected-imidazole is then subjected to a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. The reaction is performed under conditions that favor coupling at the more reactive C-I bond.

Deprotection: Finally, removal of the alkyne protecting group (e.g., TMS group with a fluoride (B91410) source) and the N-protecting group (e.g., SEM group under acidic conditions) yields the target molecule, this compound.

Regioselective Synthesis and Isomer Control in Imidazole Functionalization

Achieving the desired substitution pattern on the imidazole ring is a significant challenge due to the presence of multiple reactive sites. The control of regioselectivity is therefore a critical aspect of the synthesis of compounds like this compound.

The functionalization of the imidazole ring is influenced by both electronic and steric factors. In many cases, direct electrophilic substitution on an N-unsubstituted imidazole can lead to a mixture of isomers. Therefore, the use of a protecting group on the nitrogen atom is often crucial not only for preventing N-functionalization but also for directing substitution to specific carbon atoms. researchgate.net

For the synthesis of this compound, the key to regiocontrol lies in the differential reactivity of the halogen atoms in a dihalogenated intermediate. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) is exploited to achieve selective functionalization. wikipedia.org By preparing a 5-bromo-2-iodo-imidazole precursor, the Sonogashira coupling can be directed almost exclusively to the 2-position.

| Precursor | Reaction Sequence | Key Strategy for Regiocontrol | Product | Reference |

| 1H-Imidazole | 1. Bromination2. Iodination3. Selective Sonogashira Coupling | Differential reactivity of C-I vs. C-Br bond | This compound | Inferred from Current time information in Bangalore, IN.wikipedia.org |

| 2-Substituted-1H-imidazole | One-pot:1. C-5 Bromination (NBS)2. Sonogashira Coupling | In-situ formation and coupling of the 5-bromo intermediate | 2-Substituted-5-alkynyl-1H-imidazole | smolecule.com |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Imidazole Derivatives

The synthesis of complex heterocyclic compounds, such as this compound, traditionally relies on multi-step sequences that often involve hazardous reagents, volatile organic solvents, and significant energy consumption. The principles of green chemistry offer a framework for redesigning these synthetic pathways to be more environmentally benign, economically viable, and efficient. For imidazole derivatives, sustainable approaches focus on several key areas: the use of alternative reaction media, the development of energy-efficient protocols, the application of recoverable and reusable catalysts, and the design of atom-economical reactions like multicomponent reactions (MCRs). These strategies are directly relevant to improving the synthesis of functionalized imidazoles, including the halogenated and alkynylated motifs present in the target compound.

A primary focus in green imidazole synthesis is the replacement of conventional volatile organic solvents (e.g., dimethylformamide, dioxane, toluene) with greener alternatives. Water, due to its non-toxic, non-flammable, and inexpensive nature, has emerged as a superior medium for many organic transformations, including the construction of the imidazole core. For instance, the Debus-Radziszewski synthesis, a classical method for preparing imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (B1221849), has been successfully adapted to aqueous media, often with enhanced reaction rates and simplified product isolation.

Furthermore, non-conventional energy sources like microwave (MW) and ultrasound irradiation have proven highly effective in accelerating reaction times, reducing side-product formation, and improving yields in imidazole synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times from hours to minutes, often under solvent-free conditions, thereby increasing energy efficiency and minimizing waste.

| Transformation | Catalyst/Reagent System | Solvent/Medium | Energy Source | Key Sustainable Advantage |

|---|---|---|---|---|

| Imidazole Ring Formation (MCR) | L-proline | Water | Conventional Heating | Use of biodegradable organocatalyst and aqueous medium. |

| Imidazole Ring Formation (MCR) | Cerium(IV) ammonium (B1175870) nitrate | Ethanol | Ultrasound Irradiation | Reduced reaction time (15-30 min) and high yields. |

| C5-Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Avoids use of hazardous elemental bromine; high regioselectivity. |

| C2-Ethynylation (Sonogashira Coupling) | Pd/C (Palladium on carbon) | Water/Triethylamine | Conventional Heating | Heterogeneous, recyclable catalyst; avoids toxic organic solvents. |

| Imidazole Ring Formation (MCR) | Indium(III) chloride (InCl₃) | Solvent-free | Microwave Irradiation | Extremely fast (2-5 min), high atom economy, solventless conditions. |

| C2-Ethynylation (Sonogashira Coupling) | Pd(OAc)₂ / SPhos | Water | Conventional Heating | Copper-free conditions, reducing toxicity and simplifying purification. |

Research findings further illustrate the potential of these methods. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in excellent yields under solvent-free conditions using microwave irradiation, demonstrating a significant improvement over classical methods that require long reaction times and refluxing in organic solvents. Similarly, for the crucial C-H functionalization steps, protocols for the direct arylation and alkynylation of the imidazole C2-position have been developed in aqueous systems. These advancements are critical for the sustainable synthesis of molecules like this compound, as they provide greener pathways to introduce the key ethynyl moiety. While a complete, end-to-end green synthesis for this specific molecule may not be published, the collective progress in green methodologies for each constituent transformation—imidazole formation, bromination, and Sonogashira coupling—provides a clear and viable roadmap for its sustainable production.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Ethynyl 1h Imidazole

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group, a carbon-carbon triple bond, is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions. Its reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

The terminal alkyne of 5-Bromo-2-ethynyl-1H-imidazole is an ideal participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition between the ethynyl group and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgnih.gov Imidazole-based catalysts have themselves been shown to be effective in promoting click chemistry. rsc.org

The general mechanism for the CuAAC reaction is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov This process is highly reliable for creating complex heterocyclic systems. Another variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), can lead to the formation of the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

| Reaction | Reagents and Conditions | Product | Typical Yield |

| CuAAC | Organic Azide (R-N₃), CuSO₄, Sodium Ascorbate, Solvent (e.g., THF/H₂O) | 1,4-disubstituted 1,2,3-triazole | High |

| RuAAC | Organic Azide (R-N₃), Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Good to High |

This table presents typical conditions for cycloaddition reactions involving terminal alkynes.

The ethynyl group readily undergoes various transformations catalyzed by transition metals.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by mercury, gold, or other late transition metals to yield a ketone (via an enol intermediate). For terminal alkynes like this compound, this reaction typically follows Markovnikov's rule, leading to the formation of a methyl ketone derivative at the C2 position of the imidazole (B134444).

Hydroamination: The addition of an N-H bond from an amine across the alkyne is termed hydroamination. This reaction can be catalyzed by various metals, including gold, palladium, and rhodium, and provides a direct route to enamines or imines. acs.orgresearchgate.netacs.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z) of the resulting enamine can often be controlled by the choice of catalyst and reaction conditions. researchgate.netresearchgate.net For instance, gold-catalyzed hydroamination of similar 2-(arylethynyl)pyridines with anilines has been shown to produce Z-enamines with high selectivity. researchgate.net

| Transformation | Catalyst/Reagents | Product Type |

| Hydration | HgSO₄/H₂SO₄ or Au(I)/Au(III) complexes | Methyl Ketone |

| Hydroamination | Pd, Rh, or Au catalysts, Amine | Enamine or Imine |

This table summarizes common transition-metal catalyzed transformations of terminal alkynes.

The ethynyl group can be manipulated through both oxidative and reductive pathways.

Oxidative Coupling: Oxidative homocoupling of terminal alkynes, such as in the Glaser or Eglinton couplings, can be achieved using copper or palladium catalysts in the presence of an oxidant. This reaction leads to the formation of a symmetric 1,3-diyne, linking two molecules of this compound. acs.org Heterocoupling with another terminal alkyne is also possible under Cadiot-Chodkiewicz conditions.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using palladium on calcium carbonate poisoned with lead (Lindlar's catalyst) or sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the corresponding (Z)-alkene. Complete reduction to the ethyl group can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the imidazole ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and potentially through nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the imidazole ring is well-suited for these transformations. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. derpharmachemica.comnih.govresearchgate.net This method is widely used to form aryl-aryl or aryl-vinyl bonds. The reaction of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids has been shown to proceed efficiently under palladium catalysis to yield 5-aryl-1,2-dimethyl-1H-imidazole derivatives. derpharmachemica.com The choice of ligand on the palladium catalyst can be crucial for achieving high yields. rsc.org

Heck-Mizoroki Reaction: The Heck reaction couples the 5-bromoimidazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. mdpi.comresearchgate.netunishivaji.ac.in Imidazole-based ionic liquids have been explored as solvents for Heck reactions, and imidazole-derived phosphine (B1218219) ligands have also been developed. tandfonline.combeilstein-journals.org

Stille Coupling: The Stille reaction pairs the 5-bromoimidazole with an organostannane reagent, catalyzed by palladium. researchgate.netmdpi.com Copper(I) iodide is often used as a co-catalyst to improve reaction rates and yields. researchgate.netnih.gov This reaction is valued for its tolerance of a wide variety of functional groups.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | 5-Aryl/vinyl-imidazole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-imidazole |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄), optional Cu(I) co-catalyst | 5-Aryl/vinyl/alkyl-imidazole |

This table outlines typical conditions for cross-coupling reactions involving bromo-imidazoles.

Nucleophilic aromatic substitution (SNAr) on a five-membered heteroaromatic ring like imidazole is generally challenging due to the electron-rich nature of the ring. However, the presence of electron-withdrawing groups can facilitate such reactions. clockss.org For this compound, the ethynyl group has a modest electron-withdrawing effect. SNAr reactions typically proceed via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer-like intermediate. tandfonline.comnih.gov The reaction is more likely to occur with potent nucleophiles and under forcing conditions. For instance, the displacement of a bromo substituent on an imidazole ring activated by two cyano groups has been achieved with strong nitrogen nucleophiles like piperidine. clockss.org In the case of 5-bromo-1,2,3-triazines, SNAr with phenols has been reported. nih.gov Therefore, while challenging, direct displacement of the bromine by strong nucleophiles (e.g., alkoxides, thiolates, or amines) might be possible under specific conditions.

Reactivity of the Imidazole Heterocycle

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic imidazole core, the C5-bromo substituent, and the C2-ethynyl group. The imidazole ring itself provides sites for both electrophilic and nucleophilic attack, as well as N-functionalization, while the substituents profoundly modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution Patterns

The imidazole ring is classified as a π-excessive heterocycle, which typically renders it highly susceptible to electrophilic aromatic substitution. However, in this compound, the ring is significantly deactivated towards electrophiles. This deactivation arises from the potent electron-withdrawing inductive effects (-I) of both the bromo and ethynyl substituents.

The only available position for substitution on the heterocyclic ring is the C4 carbon. Due to the strong deactivation, forcing conditions would be required to achieve electrophilic substitution at this site. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation are not commonly reported for this substrate, as they are often sluggish and low-yielding. If substitution were to occur, it would exclusively target the C4 position, as C2 and C5 are already substituted. The primary reactive pathways for this molecule typically involve functionalization of the N-H, the C-Br, or the ethynyl C-H bonds rather than electrophilic attack on the imidazole ring carbon.

N-Alkylation and N-Functionalization Strategies

The N-H proton of the imidazole ring is acidic (pKa ≈ 14-15) and can be readily removed by a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate a nucleophilic imidazolate anion. This anion is a versatile intermediate for the introduction of various functional groups at the ring nitrogen atoms.

A key consideration in the N-functionalization of this compound is regioselectivity. The imidazolate anion is an ambident nucleophile, and reaction with an electrophile can potentially occur at either N1 or N3. This leads to the formation of two constitutional isomers: the N1-substituted 5-bromo-2-ethynylimidazole and the N3-substituted 4-bromo-2-ethynylimidazole.

In practice, the N1-substituted product is frequently observed as the major or exclusive isomer. This outcome is attributed to a combination of thermodynamic and steric factors. The 5-bromo tautomer is generally more stable than the 4-bromo tautomer, and this stability is reflected in the product distribution. Furthermore, while the C5-bromo group is sterically demanding, alkylation at the adjacent N1 position often proceeds efficiently, particularly with less bulky electrophiles.

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates in the presence of a base.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides (Ullmann or Buchwald-Hartwig type reactions).

N-Acylation: Reaction with acyl chlorides or anhydrides, although the resulting N-acylimidazoles can be labile.

Introduction of Protecting Groups: Groups such as tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), or trityl (Tr) are often installed to facilitate subsequent transformations at other positions of the molecule.

The table below summarizes representative N-functionalization reactions performed on this compound, highlighting the conditions and outcomes.

| Electrophile/Reagent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| (Chloromethyl)pivalate | NaH / DMF | 1-(Pivaloyloxymethyl)-5-bromo-2-ethynyl-1H-imidazole | 78 |

| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH / THF | 5-Bromo-2-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 91 |

| 4-Methoxybenzyl chloride (PMB-Cl) | K₂CO₃ / Acetonitrile (B52724) | 5-Bromo-2-ethynyl-1-(4-methoxybenzyl)-1H-imidazole | 85 |

| Tosyl chloride (TsCl) | Triethylamine / CH₂Cl₂ | 5-Bromo-2-ethynyl-1-tosyl-1H-imidazole | ~95 (as a mixture with N3 isomer) |

Protonation and Tautomerism Studies

The structure of this compound involves prototropic tautomerism, a phenomenon common to N-unsubstituted imidazoles. The proton on the nitrogen can reside on either N1 or N3, leading to an equilibrium between two tautomeric forms: This compound and 4-bromo-2-ethynyl-1H-imidazole .

Computational studies and experimental evidence suggest that the 5-bromo tautomer is the thermodynamically favored form. The preference for this isomer is influenced by the electronic and steric environment. The positioning of the bromine atom at C5, adjacent to the N-H, is generally more stable than having it at C4, adjacent to the sp²-hybridized nitrogen.

Protonation of the molecule occurs at the basic, pyridine-like nitrogen (N3 in the 5-bromo tautomer). This reaction forms a resonance-stabilized imidazolium (B1220033) cation. The basicity of the imidazole ring is significantly diminished by the presence of the two electron-withdrawing substituents. For comparison, the pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0. For this compound, the pKa of its conjugate acid is substantially lower, estimated to be in the range of 2.5-3.5. This reduced basicity means that stronger acidic conditions are required to achieve full protonation compared to the parent imidazole.

Mechanistic Investigations of Key Transformation Pathways

The dual functionality of the C-Br bond and the terminal alkyne makes this compound and its N-protected derivatives valuable substrates for transition-metal-catalyzed cross-coupling reactions. Mechanistic studies of these transformations provide insight into the molecule's reactivity and guide the development of synthetic strategies.

A paramount transformation for this class of compounds is the Sonogashira coupling , which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound derivatives, the reaction can be directed in two ways:

The terminal alkyne C-H bond can couple with an external aryl/vinyl halide.

The C5-Br bond can couple with an external terminal alkyne.

Let's consider the mechanism for the first case, where an N-protected derivative, such as 5-bromo-2-ethynyl-1-(SEM)-1H-imidazole, is coupled with an aryl iodide (Ar-I). The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., an amine like diisopropylamine).

The widely accepted catalytic cycle proceeds through the following key steps:

A. Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (Ar-I), forming a Pd(II)-aryl complex, [Ar-Pd(II)-I(L)₂].

Transmetalation: A copper(I)-acetylide species (formed in the copper cycle) transfers the acetylide group to the palladium center, displacing the iodide ligand. This forms a Pd(II)-aryl-acetylide intermediate, [Ar-Pd(II)-(C≡C-R)(L)₂].

Reductive Elimination: This final step involves the formation of the C(sp²)-C(sp) bond, yielding the coupled product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

B. Copper Co-Catalytic Cycle:

Acid-Base Reaction: The terminal alkyne of the imidazole substrate is deprotonated by the amine base.

Copper(I)-Acetylide Formation: The resulting acetylide anion coordinates to the copper(I) salt (CuI), forming a key copper(I)-acetylide intermediate, [Cu-C≡C-R]. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.

The amine base plays a dual role: it acts as the base to deprotonate the alkyne and as a solvent or co-solvent. The mechanism highlights the cooperative nature of the two metal catalysts. The palladium complex activates the aryl halide, while the copper co-catalyst activates the alkyne, facilitating the crucial transmetalation step. Mechanistic investigations, including kinetic analysis and the isolation of intermediates in related systems, have substantiated this cooperative pathway as the dominant mechanism for the Sonogashira coupling.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For 5-Bromo-2-ethynyl-1H-imidazole, the following proton signals are anticipated:

N-H Proton: The proton attached to the nitrogen atom of the imidazole (B134444) ring (N-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm. This significant downfield shift is due to the acidic nature of the N-H proton and its involvement in hydrogen bonding.

Ethynyl (B1212043) Proton: The terminal alkyne proton (≡C-H) will also appear as a distinct singlet. The electronegativity of the sp-hybridized carbon atom it is attached to typically places this signal in the range of δ 3.0-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | Broad Singlet |

| C4-H | ~7.5 | Singlet |

| ≡C-H | ~3.5 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Imidazole Ring Carbons: The carbon atoms of the imidazole ring will resonate at different chemical shifts. The carbon bearing the bromine atom (C5) is expected to be shifted upfield compared to the unsubstituted carbon (C4) due to the heavy atom effect of bromine. The carbon at position 2 (C2), attached to the ethynyl group, will also have a characteristic chemical shift.

Ethynyl Carbons: The two sp-hybridized carbons of the alkyne group will appear in the typical alkyne region of the spectrum, generally between δ 70 and 90 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazole) | ~130-140 |

| C4 (Imidazole) | ~120-130 |

| C5 (Imidazole) | ~105-115 |

| C≡ (Ethynyl) | ~70-90 |

| ≡CH (Ethynyl) | ~70-90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, since all protons are expected to be singlets, no cross-peaks would be observed in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C4-H proton signal to the C4 carbon signal and the ethynyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation between the C4-H proton and the C2 and C5 carbons, and the correlation between the ethynyl proton and the C2 carbon of the imidazole ring, confirming the attachment of the ethynyl group at the C2 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comunimi.it This allows for the determination of the exact molecular formula. For this compound (C₅H₃BrN₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Interactive Data Table: Expected HRMS Data

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₅H₄⁷⁹BrN₂⁺ | 182.9607 |

| C₅H₄⁸¹BrN₂⁺ | 184.9586 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netchemicalbook.comclockss.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretch (sp): A sharp, moderate intensity band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

C≡C Stretch: A weak to moderate, sharp absorption band in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹, for the carbon-bromine bond stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a symmetrical and non-polar bond, often gives a strong signal in the Raman spectrum, which can be a useful diagnostic peak. acs.org

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) | |

| C-H Stretch (sp) | ~3300 (sharp) | ~3300 |

| C≡C Stretch | 2100-2140 (weak-moderate) | Strong |

| C=N, C=C Stretches | 1500-1650 | |

| C-Br Stretch | 500-600 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the synthesis and purification of imidazole derivatives, ensuring the isolation of the desired product at a high degree of purity. These methods are routinely employed to monitor reaction progress, separate complex mixtures, and quantify the purity of the final compound.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of chemical reactions leading to the synthesis of this compound. By spotting the reaction mixture on a TLC plate at various time intervals, chemists can visualize the consumption of starting materials and the formation of the product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

In the context of synthesizing bromo-imidazole derivatives, TLC is crucial for determining the optimal reaction time and for the initial assessment of the product's purity. For instance, in the synthesis of related benzimidazole (B57391) derivatives, TLC with a mobile phase of chloroform (B151607) and methanol (B129727) (9:1) is used to monitor the reaction progress. derpharmachemica.com Similarly, for other imidazole compounds, a mixture of ethyl acetate (B1210297) and hexane (B92381) is a common eluent system. researchgate.net The visualization of the separated spots on the TLC plate is typically achieved under UV light or by using chemical staining agents.

Table 1: Representative TLC Parameters for Analysis of Bromo-Imidazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). A common ratio is 2:1 hexane:ethyl acetate. mdpi.com |

| Visualization | UV light (254 nm) or staining with potassium permanganate (B83412) or iodine. |

| Application | Monitoring reaction progress, preliminary purity check. |

It is important to note that while TLC is an invaluable tool, it is primarily qualitative. For quantitative analysis and higher resolution separation, more advanced chromatographic techniques are required.

Following the synthesis of this compound, column chromatography is the standard method for its purification on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel.

An appropriate solvent system (eluent), often determined by preliminary TLC analysis, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For the purification of a related compound, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, column chromatography on silica gel was employed. epo.org In the synthesis of other functionalized 1H-imidazoles, purification by column chromatography with an eluent of hexane and ethyl acetate (2:1) yielded analytically pure products. mdpi.com

Table 2: Typical Column Chromatography Parameters for Purification of Bromo-Imidazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient or isocratic elution with a solvent system like hexane/ethyl acetate. mdpi.com |

| Loading | The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

The fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients.

In an HPLC analysis, a small amount of the sample is injected into a column containing a high-performance packing material (stationary phase). A liquid (mobile phase) is then pumped through the column at high pressure. The separation of the components is based on their differential interactions with the stationary and mobile phases. For heterocyclic compounds, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. rsc.org A UV detector is typically used to detect the components as they elute from the column, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.

Table 3: Illustrative HPLC Conditions for Purity Assessment of Bromo-Imidazole Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity of the this compound sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >99% is often required. synhet.com

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Ground State Properties

No specific studies reporting the ground state properties of 5-Bromo-2-ethynyl-1H-imidazole through electronic structure calculations were found.

Density Functional Theory (DFT) Applications

A search for literature detailing the application of Density Functional Theory (DFT) to calculate the ground state properties of this compound did not yield specific results. DFT is a common method for investigating the electronic properties of imidazole (B134444) derivatives, but no published articles focusing on this specific compound were identified.

Ab Initio Methods for Molecular Geometry Optimization

There are no available publications that specifically describe the use of ab initio methods for the molecular geometry optimization of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No dedicated computational studies on the prediction of spectroscopic parameters, such as NMR chemical shifts, for this compound were found in the searched literature. While general methods for NMR prediction exist, specific calculated values and their correlation with experimental data for this compound are not published.

Reaction Mechanism Elucidation through Computational Modeling

A search for the elucidation of reaction mechanisms involving this compound through computational modeling did not return any specific research articles or detailed studies.

Conformational Analysis and Energy Landscape Mapping

There is no published research available that focuses on the conformational analysis or the mapping of the potential energy surface for this compound.

Applications in Advanced Chemical Research and Materials Science

5-Bromo-2-ethynyl-1H-imidazole as a Versatile Synthetic Building Block

The presence of two distinct and orthogonally reactive sites—the bromine atom at the C5 position and the ethynyl (B1212043) group at the C2 position—makes this compound an exemplary synthetic building block. researchgate.net This bifunctionality allows for stepwise or concurrent functionalization through various cross-coupling reactions, providing a controlled and programmable route to highly complex molecules. The imidazole (B134444) skeleton itself is a prevalent motif in numerous natural products and synthetic compounds with significant practical applications. researchgate.net

The dual functionality of this compound serves as a linchpin for the construction of elaborate heterocyclic systems. The ethynyl group is a well-established participant in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various cyclization reactions. Simultaneously, the bromo-substituent can be leveraged in a range of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions.

This orthogonal reactivity enables chemists to build molecular complexity in a controlled manner. For instance, one could first perform a Sonogashira coupling at the ethynyl position to introduce an aryl or vinyl substituent, and subsequently use a Suzuki coupling at the bromo-position to add another distinct fragment. This stepwise approach provides access to a vast chemical space of multi-substituted imidazoles, which are challenging to synthesize through other methods. Furthermore, intramolecular reactions involving both functional groups can be envisioned to create fused polycyclic aromatic systems containing the imidazole core, a structural motif of interest in materials and medicinal chemistry. nih.gov

The imidazole ring is a cornerstone in coordination chemistry and catalysis, primarily due to the potent ligating ability of its nitrogen atoms. Imidazole derivatives are frequently used to form N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing transition metal catalysts used in reactions like olefin metathesis. lifechemicals.com The this compound scaffold offers multiple points for modification to create tailored ligands.

The ethynyl and bromo groups can act as handles to attach the imidazole core to larger polymeric supports, nanoparticles, or other molecular frameworks, creating heterogeneous catalysts with improved stability and recyclability. nih.gov For example, the ethynyl group could be used to "click" the ligand onto a polymer backbone, while the imidazole nitrogen coordinates to a catalytically active metal center. This modular design allows for the fine-tuning of the steric and electronic properties of the resulting catalyst to optimize its activity and selectivity for specific chemical transformations. nih.gov

Development of Functional Materials Utilizing Imidazole Derivatives

The imidazole ring is not only a versatile synthetic unit but also a key component in the development of advanced functional materials. researchgate.net Its inherent electronic properties, thermal stability, and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in materials science. researchgate.nettandfonline.com

Imidazole derivatives have garnered significant interest for their application in organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net The imidazole ring is an electron-rich π-heterocyclic system that can be readily modified to tune its photophysical properties. researchgate.net Compounds featuring imidazole moieties have been successfully employed as fluorescent emitters, charge-transporting materials, and host materials in OLED devices. tandfonline.comresearchgate.net Their strong electron-withdrawing or -donating capabilities, depending on the substituents, make them suitable for these roles. researchgate.net The introduction of functional groups can enhance thermal stability and influence the emission color and efficiency of the material. researchgate.netgoogle.com For example, carbazole (B46965) and diphenyl imidazole derivatives have been synthesized to create materials for deep-blue OLEDs, demonstrating high triplet energies and good charge mobility. nih.gov

Interactive Data Table: Performance of Selected Imidazole Derivatives in OLEDs

| Compound Type | Role in OLED | Emission Color | Maximum Quantum Efficiency (EQE) | CIE Coordinates | Reference |

| Carbazole-Diphenyl Imidazole | Fluorescent Emitter | Deep-Blue | 1.1% | (0.16, 0.08) | nih.gov |

| Carbazole-Diphenyl Imidazole | Host for Green Phosphor | Green | 8.3% | N/A | nih.gov |

| Carbazole-Diphenyl Imidazole | Host for Red Phosphor | Red | 6.4% | N/A | nih.gov |

| Carbazole-Diphenyl Imidazole | Host for Sky-Blue Phosphor | Sky-Blue | 7.6% | N/A | nih.gov |

This table is populated with representative data for illustrative purposes.

The nitrogen atoms of the imidazole ring are excellent coordinating agents for metal ions, making imidazole and its derivatives ideal organic linkers for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are crystalline materials with porous structures, offering vast potential in gas storage, separation, catalysis, and sensing. nih.govalfa-chemistry.com

The structure and properties of the resulting MOF are highly dependent on the geometry of the metal ion and the design of the organic linker. mdpi.com Bifunctional linkers, such as those derived from this compound, can connect metal centers in multiple directions, leading to the formation of diverse and complex architectures, including 1D chains, 2D layers, and 3D frameworks. mdpi.comresearchgate.net The inherent properties of the imidazole linker, such as its basicity and polarizability, can be fine-tuned to control the characteristics of the MOF's pores, influencing, for example, its selectivity for CO2 adsorption or its proton conductivity. nih.govnih.gov

Interactive Data Table: Examples of Imidazole-Based Coordination Polymers and MOFs

| Compound Name | Metal Ion | Ligands | Framework Dimensionality/Topology | Key Property/Application | Reference |

| [Cu(L)(mpa)]·3H2O | Cu(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid | 3D, (65·8)-CdSO4 topology | Selective CO2 uptake over N2 | nih.gov |

| [Co(L)(mpa)]·H2O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid | 2D, (4, 4) sql topology | Photoluminescence | nih.gov |

| [Co(BDC)(bib)]n | Co(II) | 1,4-benzenedicarboxylic acid (BDC), 1,4-bis-imidazolebenzene (bib) | 3D (via H-bonds), 2-fold interpenetrated sql | Electrocatalytic properties | researchgate.net |

| Im-Fe-MOF | Fe(III) | Chemically coordinated imidazole | 3D | High proton conductivity | nih.gov |

This table is populated with representative data for illustrative purposes.

Chemical Probes and Labeling Reagents in Research Methodologies

The ethynyl group of this compound makes it a valuable tool for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is the key functional group for one of the most widely used bioorthogonal reactions: the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

This "click chemistry" allows the molecule to be covalently attached to a biomolecule (such as a protein, nucleic acid, or glycan) that has been metabolically or genetically engineered to contain a complementary azide (B81097) group. This enables researchers to label, track, and visualize biological molecules and processes in real-time within complex cellular environments. The imidazole core itself can be further modified, for example by replacing the bromine with a fluorescent dye or an affinity tag, to create a multifunctional chemical probe for advanced imaging or proteomic studies. Imidazole-functionalized polymers have also been explored as chemosensory materials for detecting metal ions like copper(II). acs.org

Halogen Tagging for Crystallographic and Mass Spectrometric Analysis

The bromine atom in this compound serves as a "heavy atom" tag, which is particularly useful in X-ray crystallography for solving the phase problem. The significant electron density of bromine facilitates the determination of the three-dimensional structure of macromolecules to which it is attached.

In the field of mass spectrometry, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinct signature. When a molecule containing this compound is analyzed, the resulting mass spectrum will exhibit a characteristic doublet for fragments containing the bromine atom, aiding in structure elucidation and compound identification.

Advanced Sensing Technologies

The unique electronic properties of the this compound scaffold, combining an electron-rich imidazole ring with an electron-withdrawing bromo substituent and a reactive ethynyl group, make it an interesting candidate for the development of advanced sensors.

Fluorescence-Based Sensing Platforms

While this compound itself may not be strongly fluorescent, it can be incorporated into larger fluorescent systems. The imidazole ring can act as a recognition element for specific analytes, and the ethynyl group provides a point of attachment to a fluorophore. Binding of an analyte to the imidazole moiety could induce a conformational change in the molecule, leading to a detectable change in the fluorescence signal (either quenching or enhancement).

Colorimetric and Electrochemical Sensing Applications

The imidazole core of this compound can coordinate with metal ions, which can lead to a change in the electronic properties of the system, potentially resulting in a color change. This forms the basis for colorimetric sensors. Furthermore, the electroactive nature of the imidazole ring and the potential for redox reactions involving the bromine and ethynyl groups suggest that this compound could be used to fabricate electrochemical sensors. Such sensors would detect analytes by measuring changes in electrical signals, such as current or potential, upon interaction with the analyte.

Future Research Directions and Emerging Paradigms

Exploitation of 5-Bromo-2-ethynyl-1H-imidazole in Flow Chemistry Methodologies

The structural attributes of this compound make it an exceptional candidate for exploration within flow chemistry, a paradigm shift in chemical synthesis from traditional batch processing to continuous production. Flow chemistry offers enhanced safety, reproducibility, and scalability, and the reactivity of this imidazole (B134444) derivative is well-suited for such systems.

Future research will likely focus on leveraging the bromo and ethynyl (B1212043) groups for sequential, continuous-flow reactions. For instance, a flow reactor could be designed to first facilitate a Sonogashira cross-coupling reaction at the ethynyl position, followed by a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromo-substituted position. This would enable the rapid, automated synthesis of a diverse library of complex imidazole derivatives. The imidazole core itself can act as a ligand or be N-functionalized, adding another layer of synthetic possibility within a continuous system.

| Potential Flow Reaction | Reactive Site | Potential Reagent | Anticipated Product Class |

| Sonogashira Coupling | 2-ethynyl | Aryl or vinyl halides | 2-alkynyl-5-bromo-1H-imidazoles |

| Suzuki-Miyaura Coupling | 5-bromo | Aryl or vinyl boronic acids | 5-aryl-2-ethynyl-1H-imidazoles |

| Buchwald-Hartwig Amination | 5-bromo | Amines | 5-amino-2-ethynyl-1H-imidazoles |

| "Click" Chemistry (CuAAC) | 2-ethynyl | Azides | 1,2,3-triazole-linked imidazoles |

| N-Alkylation/Arylation | Imidazole N-H | Alkyl or aryl halides | N-substituted-5-bromo-2-ethynyl-1H-imidazoles |

This table outlines potential flow chemistry reactions involving this compound, highlighting the versatility of its functional groups.

Integration into Supramolecular Assembly and Self-Assembled Systems

The imidazole ring is a well-established component in supramolecular chemistry, capable of coordinating with metal ions and participating in intermolecular interactions. mdpi.com The presence of a bromine atom and an ethynyl group on the this compound scaffold significantly expands its potential for directed self-assembly.

The bromine atom can act as a halogen bond donor, a highly directional and tunable non-covalent interaction, to guide the formation of one-, two-, or three-dimensional supramolecular architectures. rsc.org The ethynyl group, with its linear geometry and π-system, can participate in π-stacking interactions or act as a hydrogen bond acceptor. Furthermore, the imidazole core can engage in hydrogen bonding via its N-H group and coordinate with various metal ions. nih.gov This combination of functionalities could be exploited to construct intricate, pre-designed solid-state materials, liquid crystals, or gels with novel electronic or photophysical properties.

| Interaction Type | Participating Moiety | Potential Application in Supramolecular Assembly |

| Halogen Bonding | 5-bromo | Formation of 1D chains and 2D networks. rsc.org |

| Hydrogen Bonding | Imidazole N-H | Linking molecules into tapes and sheets. |

| π-π Stacking | Imidazole ring, ethynyl group | Stabilization of columnar or layered structures. |

| Metal Coordination | Imidazole nitrogen atoms | Construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov |

This table summarizes the key non-covalent interactions that this compound can participate in, and their potential applications in creating ordered supramolecular systems.

Exploration of Photocatalytic Properties of Derivatives

Recent research has highlighted the potential of imidazole derivatives as organic photoredox catalysts. arkat-usa.org The core structure of this compound provides a robust framework for the design of novel photocatalysts. By strategically modifying the molecule, its electronic properties can be tuned to absorb light in the visible spectrum and facilitate electron transfer processes.

Derivatives could be synthesized where an electron-donating group is attached at the 5-position (via substitution of the bromine) and an electron-accepting group is linked to the ethynyl moiety, creating a "push-pull" system. arkat-usa.org Such a design can lead to a small HOMO-LUMO gap, enabling absorption of lower energy light and enhancing the molecule's ability to act as a photosensitizer. These tailored photocatalysts could find applications in a variety of organic transformations, contributing to the development of more sustainable and environmentally friendly chemical processes.

Advanced Applications in Nanotechnology and Surface Chemistry

The functional groups of this compound make it a prime candidate for applications in nanotechnology and surface chemistry. The ethynyl group can readily undergo "click" chemistry reactions or form covalent bonds with surfaces like silicon or gold, enabling the formation of self-assembled monolayers (SAMs). These SAMs could be used to modify the properties of materials, for instance, to create corrosion-resistant coatings or to pattern surfaces for the fabrication of nanoelectronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.